A-[2-(4-chlorophenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-[2-(4-chlorophenyl)ethyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorobenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of A-[2-(4-chlorophenyl)ethyl]- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
A-[2-(4-chlorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
A-[2-(4-chlorophenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of A-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound used as an antihistamine.
Tebuconazole: A triazole fungicide with a similar chlorophenyl group
Uniqueness
A-[2-(4-chlorophenyl)ethyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetirizine, which is primarily used in medicine, A-[2-(4-chlorophenyl)ethyl]- has broader applications across various scientific disciplines .
Properties
Molecular Formula |
C19H17ClN4 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-5-ylmethyl)butanenitrile |
InChI |
InChI=1S/C19H17ClN4/c20-17-8-6-15(7-9-17)10-11-19(13-21,12-18-22-14-23-24-18)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,23,24) |
InChI Key |
WTLMTRCSCXARMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CC3=NC=NN3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.